molecular formula C19H17Cl2P B127457 (Chloromethyl)triphenylphosphonium chloride CAS No. 5293-84-5

(Chloromethyl)triphenylphosphonium chloride

Cat. No. B127457
CAS RN: 5293-84-5
M. Wt: 347.2 g/mol
InChI Key: SXYFAZGVNNYGJQ-UHFFFAOYSA-M
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Description

(Chloromethyl)triphenylphosphonium chloride is a white to almost white fine crystalline powder . It is used for corrosion inhibition of iron and acts as a potential electrophile .


Synthesis Analysis

This compound is a phosphonium ylide reagent for Wittig olefinations . It is involved in elimination reactions for the synthesis of linear alkynes .


Molecular Structure Analysis

The molecular formula of (Chloromethyl)triphenylphosphonium chloride is C19H17Cl2P . The molecular weight is 347.22 . The InChI string is 1S/C19H17ClP.ClH/c20-16-21 (17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 .


Chemical Reactions Analysis

This compound is involved in acting as a potential electrophile, elimination reactions for the synthesis of linear alkynes, intramolecular nucleophilic vinylic substitution, homologation of aldehydes, and endo-selective alkynol cycloisomerization .


Physical And Chemical Properties Analysis

(Chloromethyl)triphenylphosphonium chloride is a white to almost white fine crystalline powder .

Scientific Research Applications

Chemical Synthesis Applications

A significant application of (chloromethyl)triphenylphosphonium chloride is in chemical synthesis, where it serves as a key reagent in chlorination, dehydration, and phosphorus-nitrogen linkage formation. This compound plays a crucial role in generating stable salts through reactions with triphenylphosphane, contributing to high yields and mild reaction conditions in various synthetic processes (Appel, 1975). Additionally, it is involved in the synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes, highlighting its role in producing specialized chemical structures with potential applications across different fields of chemistry (Karatholuvhu & Fuchs, 2004).

Corrosion Inhibition

In the field of materials science, particularly in corrosion science, (chloromethyl)triphenylphosphonium chloride has demonstrated effectiveness as a corrosion inhibitor for metals like iron in acidic environments. Its application in this domain underscores the compound's utility in extending the lifespan and maintaining the integrity of metal components and structures (Khaled, 2004). This property is particularly valuable in industrial processes where corrosion can lead to significant economic losses and safety hazards.

Advanced Material Development

Furthermore, the incorporation of (chloromethyl)triphenylphosphonium chloride into polymers has been explored to enhance the rheological and morphological properties of materials. This modification can lead to the development of new materials with unique properties suitable for specific applications, such as in the creation of advanced filtration membranes or materials with specific ionic conductivities (Buruiana et al., 2013).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid dust formation, and use only under a chemical fume hood . In case of contact, immediate medical attention is required .

properties

IUPAC Name

chloromethyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYFAZGVNNYGJQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967400
Record name (Chloromethyl)(triphenyl)phosphanium chloride
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Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethyl)triphenylphosphonium chloride

CAS RN

5293-84-5
Record name Phosphonium, (chloromethyl)triphenyl-, chloride (1:1)
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Record name Phosphonium, chloromethyltriphenyl-, chloride
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Record name (Chloromethyl)(triphenyl)phosphanium chloride
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Record name (chloromethyl)triphenylphosphonium chloride
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